Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
Description
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate is a synthetic chromene derivative featuring a 4-chlorophenyl group at position 3, a ketone group at position 2, and a methyl ester-linked acetoxy moiety at position 7 of the chromene core. Chromenes (benzopyrans) are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-14-7-4-12-8-15(18(21)24-16(12)9-14)11-2-5-13(19)6-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUUZXIIJNPJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate typically involves the reaction of 4-chlorophenylacetic acid with chromone derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxochromen ring to a dihydrochromen structure.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxochromen structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally similar derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.
Substituent Variations on the Chromene Core
a) Propan-2-yl 2-[3-(4-Chlorophenyl)-2-Methyl-4-Oxochromen-7-Yl]Oxyacetate ()
- Key Differences :
- Ester Group : Propan-2-yl ester replaces methyl ester.
- Chromene Modifications : Additional 2-methyl and 4-oxo groups.
- The 4-oxo group introduces an additional hydrogen-bond acceptor, which may influence binding to biological targets like enzymes or receptors .
b) [2-(Cyclopropylamino)-2-Oxoethyl] 2-(4-Methyl-2-Oxochromen-7-Yl)Oxyacetate ()
- Key Differences: Ester Group: Modified with a cyclopropylamino-carbamoyl moiety. Chromene Modifications: 4-methyl substitution instead of 4-chlorophenyl.
- Implications: The cyclopropylamino group introduces hydrogen-bond donor/acceptor capabilities, improving solubility in polar solvents.
c) Ethyl 2-[3-(7-Methoxy-2-Oxochromen-4-Yl)-2-Oxochromen-7-Yl]Oxyacetate ()
- Key Differences :
- Ester Group : Ethyl ester instead of methyl.
- Chromene Modifications : Bichromenyl system with a 7-methoxy group.
- Implications: The ethyl ester may confer slower metabolic degradation compared to methyl esters, extending half-life in vivo.
Impact of Bulky Aromatic Substitutents
a) Methyl 2-[6-Chloro-4-Methyl-7-(Naphthalen-1-Ylmethoxy)-2-Oxochromen-3-Yl]Acetate ()
- Key Differences :
- Substituents : Naphthylmethoxy group at position 7 and chloro at position 5.
- Implications :
b) Methyl 2-[(4-Oxo-2,3-Dihydro-1H-Cyclopenta[c]Chromen-7-Yl)Oxy]Acetate ()
- Key Differences :
- Core Structure : Cyclopenta-fused chromene with a 4-oxo group.
- Implications :
Comparative Physicochemical Properties
| Compound (CAS No.) | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | ~316 | ~3.1* | 5 | 5 | 4-ClPh, methyl ester |
| Propan-2-yl analog (100152-09-8) | ~344 | ~3.8 | 6 | 5 | 4-ClPh, propan-2-yl ester, 2-Me, 4-oxo |
| Ethyl bichromenyl analog (859134-37-5) | ~438 | ~4.2 | 8 | 8 | Ethyl ester, 7-OMe, bichromenyl |
| Naphthylmethoxy analog (858752-15-5) | ~418 | ~5.1 | 7 | 5 | Naphthylmethoxy, 6-Cl, 4-Me |
| Cyclopenta-fused analog (304675-01-2) | ~274 | ~2.2 | 4 | 5 | Cyclopenta-fused, 4-oxo |
*Estimated based on structural analogs.
Biological Activity
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate, a derivative of chromone, has garnered attention in scientific research due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various applications, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₃ClO₅
- Molecular Weight : 344.75 g/mol
- CAS Number : 713500-75-5
The compound features a chromone backbone with a 4-chlorophenyl substituent, which is significant for its biological activity.
The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors. The oxochromen structure allows for modulation of various biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| A549 (Lung Cancer) | 30 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition at concentrations as low as 50 µg/mL.
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, marking it as a promising candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
